molecular formula C14H21N9O B6426629 N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 2034420-30-7

N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B6426629
CAS No.: 2034420-30-7
M. Wt: 331.38 g/mol
InChI Key: AMKHZSSEBYXTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethylamino and pyrrolidinyl groups at positions 4 and 6, respectively. The triazine ring is linked via a methyl group to an acetamide moiety bearing a 1,2,4-triazole substituent.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N9O/c1-21(2)13-18-11(19-14(20-13)22-5-3-4-6-22)7-16-12(24)8-23-10-15-9-17-23/h9-10H,3-8H2,1-2H3,(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKHZSSEBYXTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: : Utilized as a building block for the synthesis of more complex molecules, providing a scaffold for the development of novel compounds.

  • Biology: : Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

  • Medicine: : Explored as a lead compound in drug discovery, particularly for its potential therapeutic effects in various diseases.

  • Industry: : Used in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action: The compound exerts its effects through a combination of chemical interactions and molecular binding:

  • Molecular Targets: : It can target specific enzymes and receptors, modulating their activity and influencing biological pathways.

  • Pathways: : Involvement in pathways such as signal transduction, metabolic regulation, and gene expression, thereby affecting cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and NMR Analysis

Key structural analogues include triazine derivatives with variations in substituents. For example, N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide () shares the triazine core and pyrrolidinyl groups but incorporates additional benzylidene and hydroxymethyl substituents. Comparative NMR studies, as outlined in Molecules (2014), reveal that chemical shifts in specific regions (e.g., regions A and B in Figure 6 of ) can identify substituent-driven changes in chemical environments. For instance:

  • Region A (positions 39–44) : Differences in shifts correlate with substituents on the triazine ring.
  • Region B (positions 29–36) : Variations reflect modifications in the acetamide or triazole side chains.

Such analyses suggest that the target compound’s dimethylamino and pyrrolidinyl groups stabilize the triazine core similarly to other derivatives, while its triazole-acetamide side chain introduces distinct electronic effects .

Physicochemical and ADMET Properties

The lumping strategy () posits that structurally similar compounds (e.g., triazine-triazole hybrids) may share physicochemical properties. However, substituent variations can alter solubility, logP, and metabolic stability. For example:

  • Dimethylamino groups: Enhance solubility via hydrogen bonding but may increase metabolic liability.
  • Pyrrolidinyl groups : Improve membrane permeability due to their lipophilic nature.
  • Triazole moieties : Contribute to π-π stacking interactions, influencing binding affinity.

Equation-based comparisons () further highlight how structural diversity impacts predictive models. For instance, minor differences in log k coefficients between equations (2) and (4) underscore the need for large datasets to account for substituent effects .

Pharmacological Implications

The target compound’s triazine core may similarly engage with E3 ligases or target proteins, but its unique substituents could modulate selectivity or potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.